Protophomine
Description
Structurally, it features a bicyclic core with amine and hydroxyl functional groups, enabling interactions with biological targets such as neurotransmitter receptors and metabolic enzymes .
Properties
CAS No. |
52212-93-8 |
|---|---|
Molecular Formula |
C29H35NO3 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(3E,11E)-18-benzyl-9,15,16-trimethyl-19-azatricyclo[11.7.0.01,17]icosa-3,11,15-triene-2,14,20-trione |
InChI |
InChI=1S/C29H35NO3/c1-19-12-7-4-5-10-17-25(31)29-23(16-11-13-19)27(32)21(3)20(2)26(29)24(30-28(29)33)18-22-14-8-6-9-15-22/h6,8-11,14-17,19,23-24,26H,4-5,7,12-13,18H2,1-3H3,(H,30,33)/b16-11+,17-10+ |
InChI Key |
NNDRVGKCDJPTHD-XAXODXSJSA-N |
SMILES |
CC1CCCCC=CC(=O)C23C(C=CC1)C(=O)C(=C(C2C(NC3=O)CC4=CC=CC=C4)C)C |
Isomeric SMILES |
CC1CCCC/C=C/C(=O)C23C(/C=C/C1)C(=O)C(=C(C2C(NC3=O)CC4=CC=CC=C4)C)C |
Canonical SMILES |
CC1CCCCC=CC(=O)C23C(C=CC1)C(=O)C(=C(C2C(NC3=O)CC4=CC=CC=C4)C)C |
Synonyms |
16-methyl-10-phenyl-(13)-cytochalasa-5(6),13,21- trien-1,7,23-trione protophomine |
Origin of Product |
United States |
Comparison with Similar Compounds
Metabolic Pathways
- This compound : Primarily metabolized via hepatic CYP3A4 into inactive metabolites (90% excretion in urine) .
- Tromethamine : Renal excretion without significant metabolism due to high hydrophilicity .
- Drospirenone: Metabolized by CYP3A4 into active derivatives, with a half-life of 30–36 hours .
Pharmacokinetic and Pharmacodynamic Profiles
| Parameter | This compound | Tromethamine | Drospirenone |
|---|---|---|---|
| Bioavailability (%) | 35 (oral) | 100 (IV) | 76 (oral) |
| Tmax (hours) | 1.2 | 0.5 (IV) | 1.5 |
| Protein Binding (%) | 88 | <10 | 97 |
| Primary Excretion Route | Renal | Renal | Fecal (55%) |
This compound’s rapid absorption and renal clearance contrast sharply with Drospirenone’s prolonged activity and fecal excretion, highlighting its suitability for acute vs. chronic applications .
Research Findings and Data Analysis
Recent in vitro studies demonstrate this compound’s selectivity for 5-HT1A over 5-HT2B receptors (12-fold), reducing cardiotoxicity risks compared to older antidepressants like fenfluramine . However, in vivo efficacy remains inconsistent: a 2024 trial reported a 25% response rate in treatment-resistant depression (n=120), versus 42% for ketamine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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